3-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

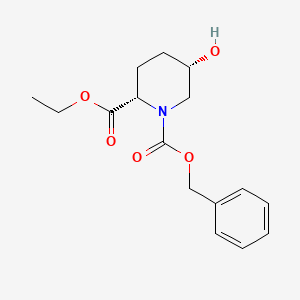

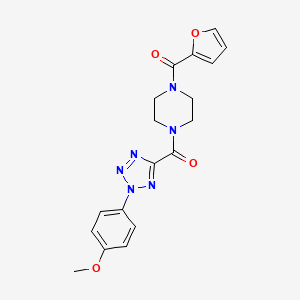

3-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide is a chemical compound with the molecular formula C14H18ClNO4 . It has a molecular weight of 299.75 g/mol . The compound is also known by its CAS number 2320572-68-5 .

Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide . The InChI representation is InChI=1S/C14H18ClNO4/c15-12-3-1-2-11(8-12)13(18)16-9-14(20-7-5-17)4-6-19-10-14/h1-3,8,17H,4-7,9-10H2,(H,16,18) . The canonical SMILES representation is C1COCC1(CNC(=O)C2=CC(=CC=C2)Cl)OCCO .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.75 g/mol . It has a XLogP3-AA value of 0.9, indicating its relative hydrophobicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 299.0924357 g/mol . The topological polar surface area is 67.8 Ų . The compound has a heavy atom count of 20 .

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Research on compounds with structural similarities to 3-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide has focused on their synthesis and chemical reactivity. For instance, novel methods for synthesizing benzamide derivatives through one-pot three-component condensation reactions have been developed. These methods provide alternative approaches for creating compounds with broad biological activities, suggesting a potential for generating derivatives of 3-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide with enhanced or specific properties (Shaabani et al., 2009).

Photocatalytic Applications

Compounds structurally related to 3-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide have been studied for their photocatalytic degradation capabilities. Research utilizing titanium dioxide loaded on adsorbent supports has shown enhanced rates of mineralization for similar benzamide compounds, indicating the potential for environmental remediation applications. The adsorbent supports concentrate target substrates, thereby enhancing the degradation rate of contaminants (Torimoto et al., 1996).

Biological Activity and Drug Development

Investigations into the biological activity of benzamide derivatives have revealed significant potential in drug development. For example, derivatives have shown antimicrobial activity against a range of bacterial and fungal strains. This suggests the feasibility of modifying the structure of 3-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide to explore its application as an antimicrobial agent. The structure-activity relationships of these compounds can inform the design of new drugs with improved efficacy and selectivity (Naganagowda & Petsom, 2011).

Propriétés

IUPAC Name |

3-chloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c15-12-3-1-2-11(8-12)13(18)16-9-14(20-7-5-17)4-6-19-10-14/h1-3,8,17H,4-7,9-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXUDOOXIKXDOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C2=CC(=CC=C2)Cl)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxybenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2615455.png)

![1-[4-(2-Hydroxyethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-1-yl]prop-2-en-1-one](/img/structure/B2615460.png)

![Methyl 1-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B2615466.png)

![4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2615470.png)

![6-(4-Chlorophenyl)-2-[1-(1-methylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2615471.png)

![5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2615473.png)